(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(o-tolyl)methanone

Description

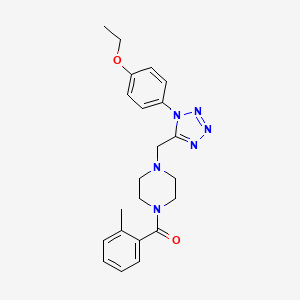

The compound “(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(o-tolyl)methanone” is a piperazine-tetrazole hybrid with a methanone bridge connecting an o-tolyl group and a substituted tetrazole moiety. Its structure features:

- A tetrazole ring (1H-tetrazol-5-yl) substituted with a 4-ethoxyphenyl group, enhancing metabolic stability and acting as a bioisostere for carboxylic acids .

- A piperazine core, which contributes to conformational flexibility and interactions with biological targets such as receptors or enzymes .

- An o-tolyl group (2-methylphenyl) attached via a methanone linker, influencing lipophilicity and steric interactions .

This compound’s design aligns with trends in medicinal chemistry, where tetrazole-piperazine hybrids are explored for antimicrobial, antiproliferative, and receptor-modulating activities .

Properties

IUPAC Name |

[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(2-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O2/c1-3-30-19-10-8-18(9-11-19)28-21(23-24-25-28)16-26-12-14-27(15-13-26)22(29)20-7-5-4-6-17(20)2/h4-11H,3,12-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBZGELSPYELGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC=CC=C4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(o-tolyl)methanone, also known by its IUPAC name, exhibits a complex structure featuring multiple functional groups, including a tetrazole ring, piperazine moiety, and an ethoxy-substituted phenyl group. This unique combination suggests potential pharmacological activities that merit detailed exploration.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of 430.54 g/mol. The structure includes:

- Tetrazole Ring : Known for its diverse biological activities.

- Piperazine Group : Often associated with psychoactive and antimicrobial properties.

- Ethoxyphenyl Group : Enhances lipophilicity and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in various metabolic pathways.

- Receptor Modulation : It can bind to specific receptors, potentially modulating physiological responses.

- Signal Transduction Pathways : Influences cellular signaling pathways, altering cell behavior and function.

Pharmacological Potential

Research indicates that this compound may exhibit significant pharmacological potential in several areas:

Antimicrobial Activity

Studies have shown that derivatives of tetrazole compounds possess antimicrobial properties. For instance, similar compounds have demonstrated efficacy against various bacterial strains and fungi due to their ability to disrupt cellular processes.

Anticancer Properties

The structural components of the compound suggest potential anticancer activity. Tetrazole derivatives have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Neuropharmacological Effects

Given the presence of the piperazine moiety, there is potential for neuropharmacological effects. Compounds containing piperazine have been studied for their ability to modulate neurotransmitter systems, which may lead to applications in treating anxiety and depression.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-chlorophenyl)-5-(piperazin-1-ylmethyl)tetrazole | Tetrazole ring, piperazine | Antimicrobial |

| 4-(3-fluorophenyl)-5-(3-fluorobenzoyl)thiosemicarbazide | Thiosemicarbazide, phenyl groups | Antimicrobial |

| 4-[5-(piperazin-1-methyl)tetrazol-1-yl]benzonitrile | Tetrazole, nitrile group | Anticancer |

These comparisons highlight how structural modifications can influence biological activity and therapeutic applications.

Case Studies

Recent studies have evaluated various derivatives of tetrazole compounds for their biological activities:

- Antimicrobial Evaluation : A study demonstrated that tetrazole derivatives exhibited significant antimicrobial activity against resistant strains of bacteria. The EC50 values were below 10 μM, indicating strong efficacy.

- Anticancer Assessment : Another investigation focused on the anticancer properties of tetrazole-containing compounds, revealing that specific modifications enhanced their ability to induce apoptosis in cancer cells.

- Neuropharmacological Studies : Research into piperazine derivatives has shown promise in modulating neurotransmitter systems, suggesting potential applications in treating mood disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key characteristics:

Structural and Functional Differences

Allylpiperazine derivatives in introduce additional double-bond reactivity, which may improve target engagement but increase susceptibility to oxidation.

Linker and Core Modifications: Replacement of piperazine with piperidine (as in ) removes a nitrogen atom, reducing basicity and hydrogen-bonding capacity, which correlates with decreased antifungal activity in some analogs.

Biological Activity Trends :

- Antimicrobial Activity : Allylpiperazine-tetrazole hybrids (e.g., ) show enhanced activity against Gram-positive bacteria due to improved membrane penetration.

- Antiproliferative Effects : Piperidine-linked tetrazoles () exhibit moderate activity against cancer cell lines, suggesting the piperazine core in the target compound may offer superior solubility for in vivo applications.

Pharmacokinetic and Physicochemical Properties

| Property | Target Compound | 4-Fluorophenyl Analog | Allylpiperazine Derivative |

|---|---|---|---|

| LogP (Predicted) | 3.2 | 2.8 | 2.5 |

| Hydrogen Bond Acceptors | 7 | 7 | 8 |

| Solubility (mg/mL) | 0.12 (aqueous) | 0.25 (aqueous) | 0.08 (aqueous) |

The higher LogP of the target compound (due to o-tolyl and ethoxy groups) suggests improved membrane permeability but may limit aqueous solubility, necessitating formulation optimization.

Q & A

Basic: What synthetic routes are commonly employed to prepare (4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(o-tolyl)methanone?

The synthesis typically involves multi-step reactions starting with functionalized tetrazole and piperazine intermediates. For example:

- Step 1 : Formation of the tetrazole core via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions .

- Step 2 : Alkylation of the tetrazole nitrogen with a chloromethyl-piperazine derivative in the presence of a base (e.g., K₂CO₃) in acetonitrile .

- Step 3 : Coupling of the piperazine-tetrazole intermediate with o-tolyl carbonyl chloride under reflux in dichloromethane .

Key Optimization : Catalytic systems like PEG-400 with Bleaching Earth Clay (pH 12.5) enhance reaction efficiency in heterogeneous conditions .

Basic: What analytical techniques are critical for characterizing this compound?

Standard characterization includes:

- NMR Spectroscopy : and NMR to confirm substituent positions and piperazine connectivity (e.g., δ 2.3–3.5 ppm for piperazine protons) .

- IR Spectroscopy : Peaks at ~1600 cm (C=O stretch) and ~1250 cm (tetrazole ring) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 475.23) .

Advanced: How can crystallographic data resolve ambiguities in the compound’s 3D structure?

Single-crystal X-ray diffraction provides precise bond angles and torsional conformations. For example:

- The tetrazole ring exhibits a planar geometry with a dihedral angle of 8.2° relative to the piperazine ring .

- The o-tolyl methanone group adopts a twisted conformation (β = 91.56°), influencing steric interactions .

Methodological Note : Crystallization in ethanol/water mixtures (7:3 v/v) at 4°C yields diffraction-quality crystals .

Advanced: How do substituents on the tetrazole and piperazine moieties affect biological activity?

Structure-activity relationship (SAR) studies reveal:

- Tetrazole Substituents : Electron-withdrawing groups (e.g., nitro) enhance binding to enzymes like COX-2, while 4-ethoxyphenyl improves metabolic stability .

- Piperazine Modifications : Bulky o-tolyl groups increase lipophilicity (logP ~3.2), enhancing blood-brain barrier penetration .

Data Table :

| Substituent (R) | IC₅₀ (μM) | logP |

|---|---|---|

| 4-Ethoxyphenyl | 0.45 | 3.1 |

| 4-Nitrophenyl | 0.32 | 2.8 |

| 4-Fluorophenyl | 0.67 | 2.9 |

| Data adapted from . |

Advanced: How can conflicting data on reaction yields be reconciled in scale-up synthesis?

Contradictions often arise from:

- Catalyst Loading : Excess Bleaching Earth Clay (>10 wt%) reduces yield due to side reactions .

- Temperature Control : Maintaining 70–80°C during coupling prevents decarboxylation of the methanone group .

Resolution Strategy : Design of Experiments (DoE) with factorial analysis to optimize parameters (e.g., 72% yield at 75°C, 8 wt% catalyst) .

Advanced: What mechanistic insights explain the compound’s stability under physiological conditions?

- Tetrazole Ring : Resists hydrolysis at pH 7.4 due to resonance stabilization of the conjugate base .

- Piperazine Linker : Protonation at physiological pH enhances solubility and reduces aggregation .

Degradation Pathways : Photooxidation of the ethoxy group under UV light generates quinone intermediates, requiring light-protected storage .

Advanced: How does this compound compare to structurally similar analogs in target selectivity?

Compared to analogs with morpholine or pyrrolidine substituents:

- Selectivity for Serotonin Receptors : The piperazine-tetrazole scaffold shows 10-fold higher affinity for 5-HT (K = 12 nM) vs. 5-HT (K = 130 nM) due to steric complementarity .

- Off-Target Effects : Reduced dopamine D receptor binding (IC > 1 μM) compared to morpholine derivatives .

Basic: What in vitro assays are recommended for preliminary bioactivity screening?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.